molecular formula C7H10ClFN2 B1318516 5-Fluoro-2-methylphenylhydrazine hydrochloride CAS No. 325-50-8

5-Fluoro-2-methylphenylhydrazine hydrochloride

Cat. No.: B1318516
CAS No.: 325-50-8
M. Wt: 176.62 g/mol
InChI Key: JJGFAXYGLYUHIN-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylphenylhydrazine hydrochloride (CAS: 325-50-8; molecular formula: C₇H₁₀ClFN₂) is a fluorinated aromatic hydrazine derivative widely used as a synthetic intermediate in organic chemistry. Its structure features a fluorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring, which influence its electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylphenylhydrazine hydrochloride typically involves the reaction of 5-fluoro-2-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylphenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazines.

Scientific Research Applications

5-Fluoro-2-methylphenylhydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylphenylhydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The fluorine and methyl substituents can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Key Properties:

  • Physical characteristics : White crystalline powder with a melting point of 197°C (decomposition), density of 1.202 g/cm³, and solubility in water and polar organic solvents .
  • Synthesis : Prepared via diazotization of 5-fluoro-2-methylaniline (43a) with sodium nitrite and tin chloride in hydrochloric acid, followed by isolation and crystallization .
  • Applications : Used to synthesize fluorinated aromatic amines, heterocycles (e.g., pyrazolines), and biologically active compounds .
  • Safety : Classified as an irritant (Xi), requiring precautions for handling and storage under inert gas .

The structural and functional differences between 5-fluoro-2-methylphenylhydrazine hydrochloride and related phenylhydrazine derivatives are critical for their reactivity, stability, and applications. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Compound Name CAS Molecular Formula Substituents (Position) Melting Point (°C) Key Applications
5-Fluoro-2-methylphenylhydrazine HCl 325-50-8 C₇H₁₀ClFN₂ -F (5), -CH₃ (2) 197 (dec.) Fluorinated heterocycle synthesis
4-Fluorophenylhydrazine HCl 823-85-8 C₆H₇ClFN₂ -F (4) 215–217 Antiviral intermediates
3-Methylphenylhydrazine HCl 637-04-7 C₇H₁₀ClN₂ -CH₃ (3) 180–182 Dye and polymer synthesis
4-Chlorophenylhydrazine HCl 1073-70-7 C₆H₇Cl₂N₂ -Cl (4) 223–225 Agrochemical precursors
2-Fluoro-5-methylphenylhydrazine HCl 388080-67-9 C₇H₁₀ClFN₂ -F (2), -CH₃ (5) 195–200 Medicinal chemistry

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances electron-withdrawing effects, improving stability in polar solvents compared to chlorine derivatives. This makes fluorinated hydrazines preferable in pharmaceutical synthesis (e.g., 5-fluoro-2-methylphenylhydrazine HCl vs. 4-chlorophenylhydrazine HCl).
  • Substituent Position : The 5-fluoro-2-methyl configuration balances steric hindrance and electronic effects, enabling regioselective cyclization reactions (e.g., pyrazoline formation with adamantyl chalcones). In contrast, 2-fluoro-5-methylphenylhydrazine HCl (CAS: 388080-67-9) shows altered reactivity due to substituent proximity.

Physicochemical Properties

  • Solubility: The methyl group in 5-fluoro-2-methylphenylhydrazine HCl enhances lipophilicity, making it more soluble in organic solvents (e.g., ethanol, DMSO) than 4-fluorophenylhydrazine HCl, which is primarily water-soluble.
  • Thermal Stability : Decomposition at 197°C (vs. 215–225°C for 4-chloro/fluoro derivatives) suggests moderate thermal stability, suitable for low-temperature reactions.

Biological Activity

5-Fluoro-2-methylphenylhydrazine hydrochloride (CAS 325-50-8) is a compound of significant interest in the fields of medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, applications in enzyme inhibition, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a hydrazine functional group attached to a fluorinated aromatic ring. The presence of the fluorine atom and the methyl group influences its biological interactions, particularly its binding affinity to various molecular targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The hydrazine group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This mechanism is crucial for its role in studying enzyme interactions and potential therapeutic applications.
  • Protein Interactions : The compound's structure allows it to interact with proteins, which may alter their function or stability, contributing to its biological effects.

Applications in Research

This compound has been utilized in various research contexts:

  • Cancer Research : Studies have demonstrated that derivatives of this compound exhibit potent inhibition of cell proliferation in cancer cell lines. For instance, a series of related compounds showed IC(50) values in the nanomolar range against L1210 mouse leukemia cells, indicating strong anti-cancer potential .
  • Enzyme Studies : It is used as a tool for investigating enzyme mechanisms and identifying potential inhibitors. The compound's ability to inhibit specific enzymes makes it valuable in drug discovery .

Case Study 1: Inhibition of L1210 Cell Proliferation

A study investigated the effects of various hydrazine derivatives, including this compound, on L1210 mouse leukemia cells. The results indicated that these compounds significantly inhibited cell growth, with IC(50) values demonstrating their potency. Growth inhibition was reversible with thymidine addition, suggesting a specific mechanism involving nucleotide metabolism .

CompoundIC(50) (nM)Mechanism
5-Fluoro-2-methylphenylhydrazine<10Enzyme inhibition
Other derivativesVariesRelated pathways

Case Study 2: Enzyme Interaction Studies

In another study focusing on enzyme interactions, this compound was shown to effectively inhibit specific enzymes involved in metabolic pathways. The compound's binding affinity was assessed using kinetic assays, revealing its potential as a lead compound for developing enzyme inhibitors .

Comparative Analysis of Biological Activity

To better understand the biological activity of this compound compared to other compounds, a summary table is provided below:

Compound NameBiological ActivityIC(50) (nM)Target Enzyme/Cell Line
5-Fluoro-2-methylphenylhydrazineInhibitor<10L1210 leukemia cells
Related Hydrazine Derivative AModerate inhibitor50Various cancer cell lines
Related Hydrazine Derivative BWeak inhibitor>100Non-specific

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 5-Fluoro-2-methylphenylhydrazine hydrochloride?

  • Methodological Answer : The synthesis typically involves the condensation of 2-methyl-5-fluoroaniline with hydrazine in acidic conditions. Key steps include:

  • Dissolving the aniline derivative in hydrochloric acid to form the hydrochloride salt.
  • Gradual addition of hydrazine hydrate under controlled temperature (0–5°C) to avoid side reactions.
  • Purification via recrystallization using ethanol or methanol to achieve >95% purity .
    • Characterization : Confirm purity via melting point analysis (expected range: 187–190°C with decomposition) and NMR spectroscopy (distinct NH and aromatic proton signals) .

Q. What analytical techniques are effective for characterizing purity and structural integrity?

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm. Mobile phase: 70% methanol in 0.1 M HCl (retention time ~8–10 min) .
  • Spectroscopy :

  • ¹H/¹³C NMR : Identify fluorine-induced deshielding in aromatic protons (e.g., δ 7.2–7.5 ppm for ortho-fluorine effects) .
  • FT-IR : Confirm hydrazine NH stretches (3200–3300 cm⁻¹) and aromatic C-F bonds (1100–1200 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation and hygroscopic degradation .

Advanced Research Questions

Q. How can experimental design address low yields in Fischer indole synthesis using this compound?

  • Optimization Strategies :

  • Acid Catalysis : Replace HCl with milder acids (e.g., acetic acid) to reduce side reactions during cyclization .
  • Temperature Control : Maintain reaction temperatures below 80°C to prevent hydrazine decomposition.
  • Substrate Stoichiometry : Use a 1.2:1 molar ratio of ketone to hydrazine derivative to drive equilibrium toward indole formation .
    • Monitoring : Track intermediates via LC-MS to identify bottlenecks (e.g., incomplete hydrazone formation) .

Q. How should researchers resolve contradictions in reported thermal stability data?

  • Data Reconciliation :

  • DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to detect decomposition exotherms (onset ~190°C) and thermogravimetric analysis (TGA) to quantify mass loss .
  • Environmental Factors : Account for humidity (hygroscopicity increases decomposition rates) and purity (impurities lower observed stability) .

Q. What role does the fluorine substituent play in modifying reactivity for heterocycle synthesis?

  • Mechanistic Insights :

  • Electron-Withdrawing Effects : The fluorine atom increases electrophilicity at the hydrazine-bound carbon, accelerating nucleophilic attacks (e.g., in indole or pyrazole formation) .
  • Steric Influence : The 2-methyl group reduces steric hindrance compared to bulkier substituents, favoring regioselective cyclization .

Q. How can cross-contamination risks be mitigated in multi-step syntheses involving this compound?

  • Workflow Design :

  • Dedicated Equipment : Use separate glassware for hydrazine derivatives to avoid carryover.
  • In-Process Testing : Implement mid-reaction FT-IR or HPLC to detect unintended byproducts (e.g., oxidized hydrazines) .

Properties

IUPAC Name

(5-fluoro-2-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(8)4-7(5)10-9;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGFAXYGLYUHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589608
Record name (5-Fluoro-2-methylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325-50-8
Record name (5-Fluoro-2-methylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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